

(Rac)-WAY-161503: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: (Rac)-WAY-161503

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Introduction

(Rac)-WAY-161503 is a potent and selective agonist for the serotonin 5-HT_{2C} receptor, a G-protein coupled receptor implicated in the regulation of mood, appetite, and other physiological processes.^{[1][2]} Its high affinity and functional activity at this receptor have made it a valuable research tool for investigating the therapeutic potential of 5-HT_{2C} receptor modulation, particularly for conditions such as obesity and depression.^{[1][2]} This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on **(Rac)-WAY-161503**, detailed experimental methodologies, and visualizations of its signaling pathways.

Pharmacokinetics

Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile of **(Rac)-WAY-161503**, including parameters such as maximum plasma concentration (C_{max}), time to reach maximum plasma concentration (T_{max}), area under the plasma concentration-time curve (AUC), and elimination half-life.

Pharmacodynamics

The pharmacodynamic profile of **(Rac)-WAY-161503** has been characterized through a series of in vitro and in vivo studies, highlighting its potent and selective agonist activity at the 5-HT_{2C}

receptor.

Receptor Binding Affinity

(Rac)-WAY-161503 demonstrates high affinity for the human 5-HT_{2C} receptor. Its binding affinity has been compared to other serotonin receptor subtypes, revealing its selectivity.

Table 1: Receptor Binding Affinities (K_i) of **(Rac)-WAY-161503**

Receptor Subtype	Radioligand	K _i (nM)	Reference
Human 5-HT _{2C}	[¹²⁵ I]DOI (agonist)	3.3 ± 0.9	[1]
Human 5-HT _{2C}	[³ H]mesulergine (antagonist)	32 ± 6	[1]
Human 5-HT _{2A}	[¹²⁵ I]DOI	18	[1]
Human 5-HT _{2B}	[³ H]5-HT	60	[1]

Functional Activity

Functionally, **(Rac)-WAY-161503** acts as a full agonist at the 5-HT_{2C} receptor, stimulating downstream signaling pathways. It also exhibits agonist activity at the 5-HT_{2B} receptor and weak partial agonist activity at the 5-HT_{2A} receptor.[1]

Table 2: Functional Activity (EC₅₀) of **(Rac)-WAY-161503**

Receptor Subtype	Functional Assay	EC50 (nM)	Efficacy (Emax)	Reference
Human 5-HT2C	[³ H]Inositol Phosphate Formation	8.5	Full Agonist	[1]
Human 5-HT2C	Calcium Mobilization	0.8	Full Agonist	[1]
Human 5-HT2C	Arachidonic Acid Release	38	77%	[1]
Human 5-HT2B	[³ H]Inositol Phosphate Formation	6.9	Agonist	[1]
Human 5-HT2B	Calcium Mobilization	1.8	Agonist	[1]
Human 5-HT2A	[³ H]Inositol Phosphate Formation	802	Weak Partial Agonist	[1]
Human 5-HT2A	Calcium Mobilization	7	-	[1]

In Vivo Efficacy

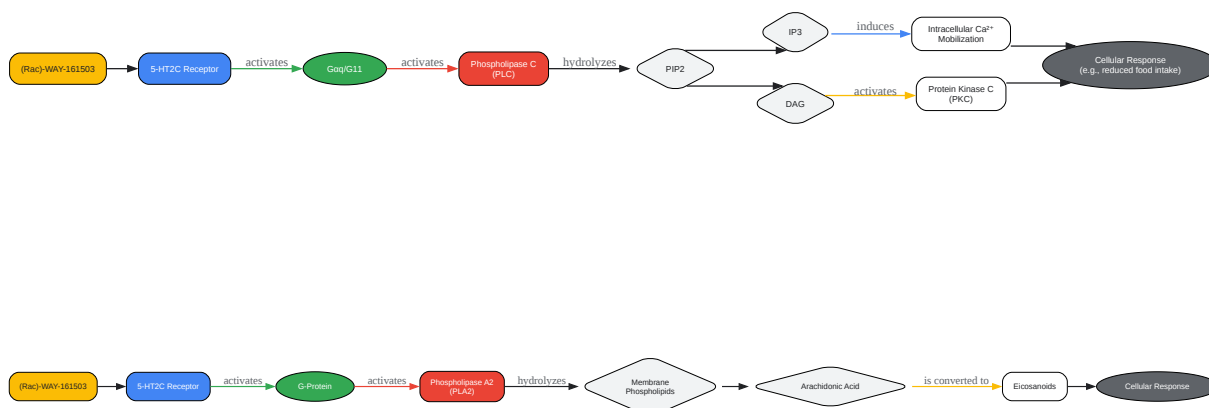
In animal models, **(Rac)-WAY-161503** has demonstrated significant effects on food intake, consistent with the known role of the 5-HT2C receptor in satiety.

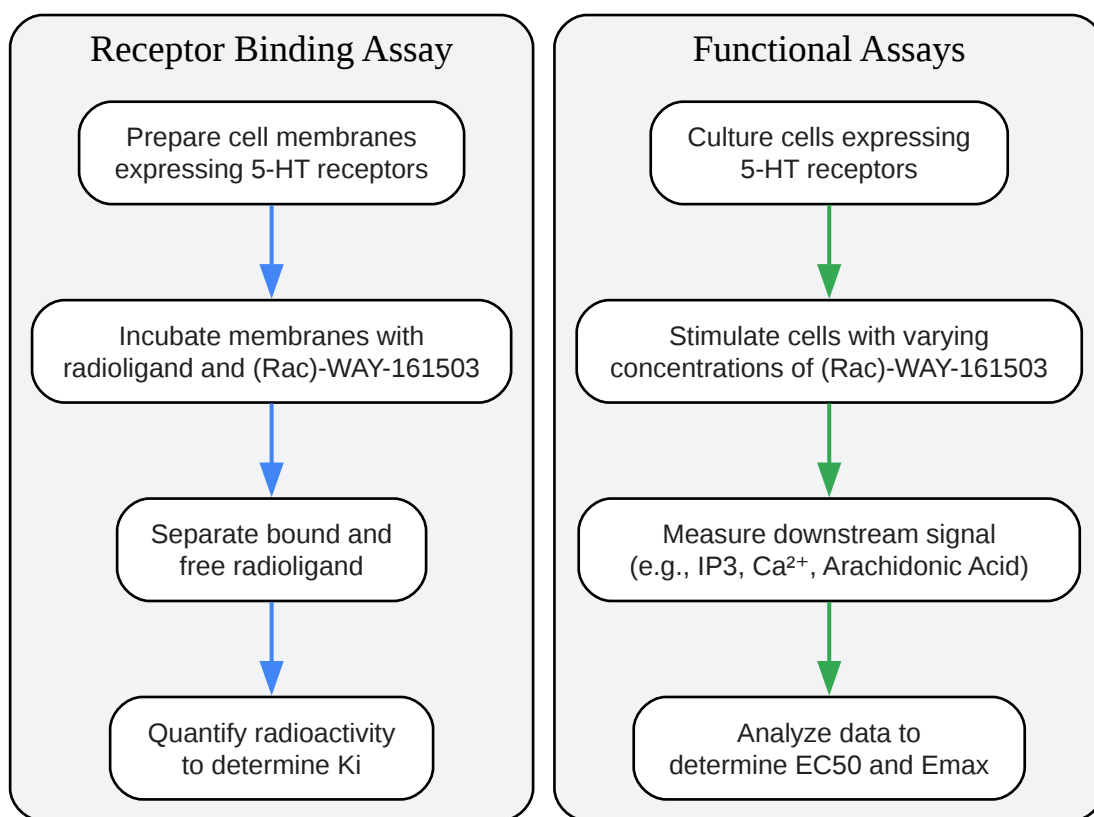
Table 3: In Vivo Efficacy (ED50) of **(Rac)-WAY-161503** on Food Intake

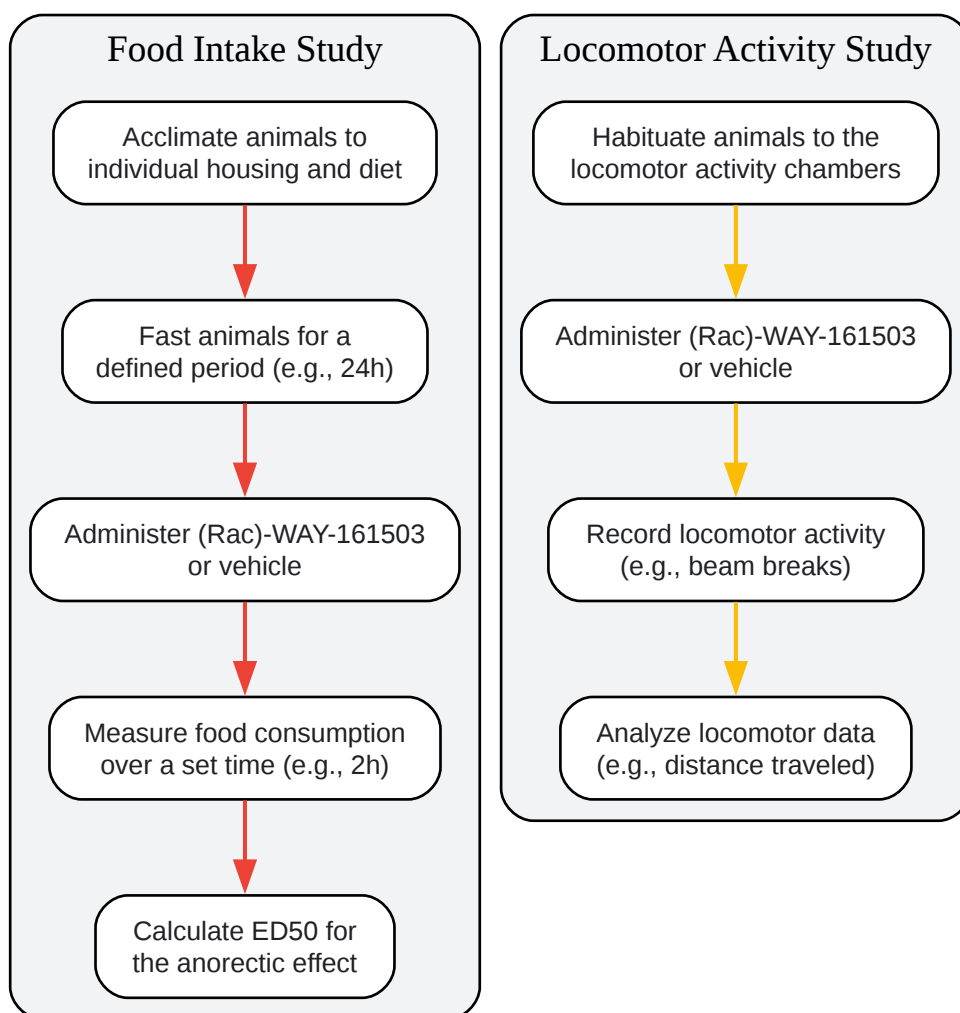
Animal Model	Administration Route	Effect	ED50 (mg/kg)	Reference
24-h fasted normal Sprague-Dawley rats	-	Decrease in 2-h food intake	1.9	[1]
Diet-induced obese mice	-	Decrease in 2-h food intake	6.8	[1]
Obese Zucker rats	-	Decrease in 2-h food intake	0.73	[1]
Male Sprague-Dawley rats	Subcutaneous	Decreased locomotor activity	1.0 - 3.0	[3][4]
Male C57BL/6J mice	Intraperitoneal	Dose-dependent decrease in locomotor activity	3 - 30	

Signaling Pathways

(Rac)-WAY-161503 mediates its effects primarily through the activation of Gq/11 protein-coupled 5-HT_{2C} receptors. This activation initiates downstream signaling cascades involving phospholipase C (PLC) and phospholipase A₂ (PLA₂).







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